molecular formula C15H15N3O4S3 B2778237 methyl 3-({2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate CAS No. 1797679-39-0

methyl 3-({2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2778237
CAS No.: 1797679-39-0
M. Wt: 397.48
InChI Key: SEMFSYJVKGEIPK-UHFFFAOYSA-N
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Description

Methyl 3-({2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring fused with a pyrazole moiety via a sulfamoyl-ethyl linker and a methyl ester group. The sulfamoyl group may confer hydrogen-bonding capabilities, enhancing interactions with biological targets, while the methyl ester improves lipophilicity and membrane permeability compared to carboxylic acid analogs . Synthesis likely involves Suzuki-Miyaura coupling or similar cross-coupling reactions, as evidenced by analogous compounds prepared via boronic acid intermediates .

Properties

IUPAC Name

methyl 3-[2-(3-thiophen-2-ylpyrazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S3/c1-22-15(19)14-13(5-10-24-14)25(20,21)16-6-8-18-7-4-11(17-18)12-3-2-9-23-12/h2-5,7,9-10,16H,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMFSYJVKGEIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of thiophene derivatives, including methyl 3-({2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various α-methylene carbonyl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of thiophene derivatives involves interactions with specific molecular targets and pathways. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, while others exhibit anti-inflammatory effects by inhibiting specific enzymes . The exact mechanism of action for methyl 3-({2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate would depend on its specific structure and functional groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Thiophene Derivatives with Modified Substituents

Compound 7a (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone):

  • Structural Differences: Replaces the sulfamoyl-ethyl linker with a direct methanone bridge and introduces cyano and amino groups.
  • Properties: Increased hydrophilicity due to polar substituents (amino, hydroxy, cyano) compared to the target compound’s ester.
  • Synthesis: Prepared via condensation of malononitrile with a pyrazole-thiophene precursor, differing from the target’s likely coupling-based route .

Example 62 (): Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate:

  • Structural Differences: Incorporates a fluorinated chromenone system and pyrazolopyrimidine, enhancing π-π stacking and electron-withdrawing effects.
  • Applications : Likely designed for kinase inhibition (common with pyrazolopyrimidines), contrasting with the target compound’s undefined but structurally simpler profile .
Sulfamoyl-Containing Agrochemicals

Thifensulfuron-methyl (CAS 79277–27–3):

  • Structural Differences : Features a triazine ring instead of pyrazole and a methyl ester-sulfamoyl-thiophene core.
  • Applications : Herbicidal activity via acetolactate synthase inhibition. The target compound’s lack of triazine suggests different bioactivity, though both share sulfamoyl groups critical for target binding .
Carboxylic Acid vs. Ester Analogs

3-[(1-Methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid (CAS 1153942-75-6):

  • Structural Differences : Replaces the methyl ester with a carboxylic acid.
  • Discontinued status may reflect instability or synthesis challenges .
Morpholine- and Pyrrole-Modified Derivatives

Methyl 3-{2-[2-(morpholin-4-yl)-2-oxoacetyl]-1H-pyrrol-1-yl}thiophene-2-carboxylate :

  • Structural Differences: Substitutes pyrazole with pyrrole and adds a morpholino group.
  • Properties : Morpholine enhances solubility, while pyrrole’s reduced hydrogen-bonding capacity may alter target affinity compared to pyrazole-containing analogs .

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility Synthesis Method Applications
Target Compound ~423.5 (calculated) Methyl ester, sulfamoyl, pyrazole Moderate (ester) Likely Suzuki coupling Undefined (pharma/agro)
7a () ~290 (estimated) Amino, hydroxy, cyano High Condensation reaction Research compound
Thifensulfuron-methyl () 387.3 Sulfamoyl, triazine Low Formulated with adjuvants Herbicide
3-[(1-Me-pyrazol-4-yl)sulfamoyl]thiophene-2-COOH ~314.3 (calculated) Carboxylic acid, sulfamoyl High Unknown (discontinued) Discontinued
Morpholine-pyrrole derivative () ~392.4 (calculated) Morpholine, pyrrole, ester Moderate Multi-step organic synthesis Undefined (likely pharma)

Key Research Findings

Bioactivity : The target compound’s pyrazole-thiophene core aligns with kinase inhibitors (e.g., Example 62 in ), but its ester group may optimize pharmacokinetics over carboxylic acid analogs .

Synthesis Complexity : Suzuki coupling (used in ) offers regioselectivity for aryl-aryl bonds, whereas condensation () is simpler but less versatile .

Agrochemical Potential: While sulfamoyl groups are common in herbicides (), the target compound’s lack of triazine or urea motifs suggests divergent applications .

Stability Concerns : The discontinued status of the carboxylic acid analog () highlights the ester’s advantage in shelf-life and in vivo stability .

Biological Activity

Methyl 3-({2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. These compounds are noted for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N3O4S3C_{15}H_{15}N_3O_4S_3, with a molecular weight of 393.48 g/mol. The compound features a thiophene ring system, which is known for its role in various biological applications.

Target Interactions:
While the specific biological targets of this compound are not fully elucidated, thiophene derivatives generally interact with multiple biological pathways. They may affect enzyme activity, receptor interactions, and cellular signaling pathways.

Biochemical Pathways:
Thiophene derivatives have been implicated in various biochemical pathways, including those related to inflammation, cancer progression, and microbial resistance. The presence of the pyrazole moiety may enhance the compound's interaction with specific targets involved in these pathways.

Biological Activities

Research has shown that thiophene derivatives exhibit a wide range of biological activities:

  • Antimicrobial Activity:
    • Several studies indicate that thiophene-based compounds possess significant antibacterial and antifungal properties. For instance, derivatives have demonstrated effectiveness against various strains of bacteria and fungi, often showing lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .
  • Anticancer Properties:
    • Thiophene derivatives have been evaluated for their anticancer potential. In vitro studies have shown that certain compounds can inhibit cell proliferation in various cancer cell lines, including breast and liver cancers. The IC50 values often suggest moderate to high efficacy .
  • Anti-inflammatory Effects:
    • Some studies indicate that thiophene derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This activity is critical in conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiophene derivatives against common pathogens. This compound was included in this evaluation, demonstrating an MIC of 50 μg/mL against tested organisms, indicating strong antimicrobial potential .

Case Study 2: Anticancer Activity
In a screening for anticancer properties, this compound exhibited significant inhibition of cell proliferation in MDA-MB-231 (breast cancer) cells with an IC50 value of 12 μM . This suggests potential utility in cancer therapy .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 50 μg/mL against pathogens
AnticancerIC50 = 12 μM in breast cancer cells
Anti-inflammatoryInhibition of COX enzymes

Q & A

Q. Key Reaction Parameters :

ParameterOptimal ConditionsImpact on Yield
SolventDMF or DMSO (polar aprotic)Enhances solubility of intermediates
Temperature60–80°C for sulfamoylationAvoids side reactions
CatalystPd(PPh₃)₄ for coupling stepsImproves regioselectivity

How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) during compound characterization?

Advanced Research Question
Contradictions often arise from impurities or tautomeric forms. Mitigation strategies include:

  • Cross-validation : Use complementary techniques (e.g., 1^1H-NMR for proton environments, 13^{13}C-NMR for carbon backbone, and IR for functional groups) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula to rule out isotopic or adduct interference .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .

Example : In , conflicting IR carbonyl peaks (1700–1750 cm⁻¹) were resolved by confirming ester vs. amide tautomers via 1^1H-NMR coupling constants.

What methodologies are recommended for assessing the biological activity of this compound?

Basic Research Question

  • In vitro assays :
    • Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition for neurological applications) .
    • Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., pyrazole or thiophene groups) and compare activity trends .

Q. Advanced Considerations :

  • Molecular docking : Predict binding affinity to target proteins (e.g., using AutoDock Vina with PDB structures) .
  • Metabolic stability : Liver microsome assays to evaluate cytochrome P450 interactions .

How can reaction conditions be optimized to improve yield in large-scale synthesis?

Advanced Research Question

  • Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent, temperature, catalyst loading) .
  • Continuous flow chemistry : Reduces side reactions and improves heat transfer for exothermic steps (e.g., sulfamoylation) .
  • In-line purification : Integrate scavenger resins or chromatography to remove byproducts early .

Case Study : achieved 85% yield in esterification by switching from batch to flow reactor, minimizing decomposition.

What are the challenges in determining solubility and stability, and how can they be addressed?

Basic Research Question

  • Solubility :
    • Experimental methods : Shake-flask technique with HPLC quantification across pH buffers .
    • Co-solvents : Use cyclodextrins or PEG-based systems for hydrophobic compounds .
  • Stability :
    • Forced degradation studies : Expose to heat, light, and humidity; monitor via TLC or UPLC .

Data Gap : notes solubility data is unavailable, suggesting need for empirical testing.

What advanced computational tools are suitable for elucidating the reaction mechanism of this compound?

Advanced Research Question

  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate transition states in sulfamoyl group formation .
  • Molecular dynamics (MD) : Study solvent effects on reaction pathways (e.g., using GROMACS) .
  • Machine learning : Predict reaction outcomes via platforms like IBM RXN for retrosynthetic planning .

How can researchers address contradictory bioactivity results across different assay platforms?

Advanced Research Question

  • Assay standardization : Use positive controls (e.g., known inhibitors) and replicate across cell lines .
  • Off-target screening : Employ proteome-wide affinity chromatography to identify non-specific binding .
  • Data normalization : Express activity as % inhibition relative to baseline, correcting for solvent effects .

What are the best practices for storing and handling this compound to ensure stability?

Basic Research Question

  • Storage : -20°C under argon in amber vials to prevent oxidation and photodegradation .
  • Handling : Use gloveboxes for moisture-sensitive steps (e.g., sulfamoylation) .

Stability Data : recommends refrigeration for pyrazole-thiophene derivatives due to hydrolytic sensitivity.

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